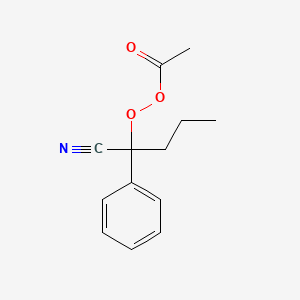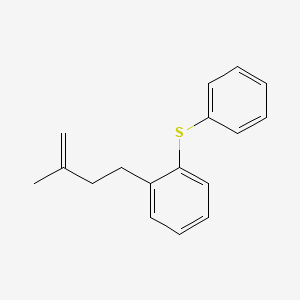
Tetraphen-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphen-6-OL is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, consisting of four fused benzene rings with a hydroxyl group attached to the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphen-6-OL typically involves the oxidative coupling of dilithiobiphenyl derivatives. This method utilizes a transition metal catalyst to facilitate the formation of carbon-carbon bonds between hydrocarbon fragments . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetraphen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetraphen-6-one and tetraphen-6-quinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Aplicaciones Científicas De Investigación
Tetraphen-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of Tetraphen-6-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Pentacene: A polycyclic aromatic hydrocarbon with five fused benzene rings.
Triphenylene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Tetraphen-6-OL is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various applications.
Propiedades
Número CAS |
56183-17-6 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-6-ol |
InChI |
InChI=1S/C18H12O/c19-18-11-14-7-3-4-8-15(14)16-9-12-5-1-2-6-13(12)10-17(16)18/h1-11,19H |
Clave InChI |
LBOMLVKHYZFFEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


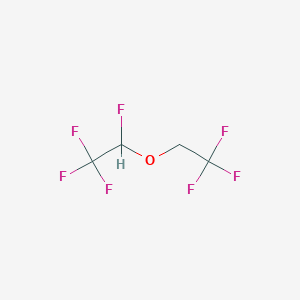


![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
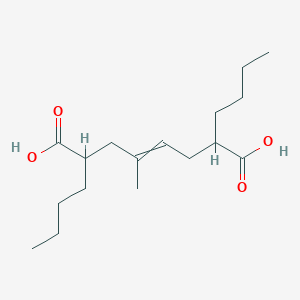
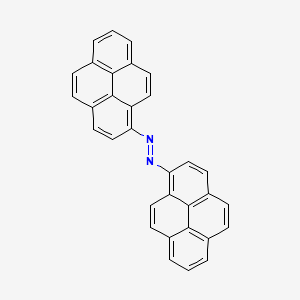


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
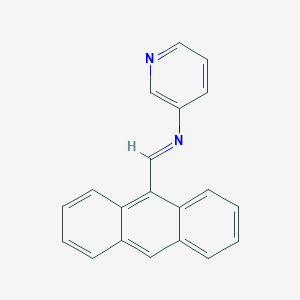
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
